molecular formula C14H20N4O3 B5316249 4-(1H-imidazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid

4-(1H-imidazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid

Cat. No.: B5316249
M. Wt: 292.33 g/mol
InChI Key: YIDBQRUPNBKSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-imidazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid, also known as PIPAC, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-(1H-imidazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid is not fully understood, but it is believed to involve modulation of the GABAergic system. This compound has been shown to enhance GABAergic neurotransmission by increasing the release of GABA and potentiating the activity of GABA receptors. This leads to an overall inhibitory effect on neuronal activity, which may underlie its anticonvulsant and neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release and receptor activity, inhibition of neuronal activity, and reduction of oxidative stress. These effects are thought to underlie its anticonvulsant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1H-imidazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid is its relatively simple synthesis method, which makes it easily accessible for use in lab experiments. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further research. However, one limitation of this compound is its limited solubility in aqueous solutions, which may pose challenges for certain experiments.

Future Directions

There are a number of future directions for research on 4-(1H-imidazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid, including the design and synthesis of novel derivatives with improved pharmacological properties, further elucidation of its mechanism of action, and exploration of its potential applications in other fields such as oncology and immunology. Additionally, more research is needed to fully understand the advantages and limitations of this compound for use in lab experiments.

Synthesis Methods

The synthesis of 4-(1H-imidazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid involves a series of chemical reactions that lead to the formation of the final product. The first step involves the reaction of 4-piperidone with pyrrolidine in the presence of a base to form 1-(pyrrolidin-1-yl)butan-1-one. This intermediate is then reacted with 1H-imidazole-1-carboxaldehyde in the presence of a reducing agent to form this compound.

Scientific Research Applications

4-(1H-imidazol-1-yl)-1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been shown to have anticonvulsant and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease. In drug discovery, this compound has been used as a scaffold for the design of novel compounds with improved pharmacological properties. In neuroscience, this compound has been studied for its effects on neurotransmitter systems, particularly the GABAergic system.

Properties

IUPAC Name

4-imidazol-1-yl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c19-12(20)14(18-10-5-15-11-18)3-8-17(9-4-14)13(21)16-6-1-2-7-16/h5,10-11H,1-4,6-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDBQRUPNBKSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCC(CC2)(C(=O)O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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